
N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride
Descripción
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for the compound (in DMSO-d₆) are consistent with its structure :
¹H NMR (400 MHz) | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
1.02 | t | CH₃ (butyryl) | |
1.25–1.35 | m | CH₂ (butyryl) | |
2.45–2.60 | m | CH₂ (amide) | |
3.20–3.40 | m | CH₂ (propoxy) | |
4.10–4.30 | m | CH-OH | |
7.50–7.70 | d | Aromatic H | |
8.10–8.30 | s | NH (amide) |
¹³C NMR peaks at 172.5 ppm (amide carbonyl) and 170.8 ppm (butyryl carbonyl) confirm the presence of two acyl groups .
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 400.9 [M+H]⁺, with fragments at m/z 265.1 (loss of butyramide) and m/z 148.0 (isopropylamino-propoxy fragment) .
Computational Chemistry Approaches to Electron Density Mapping
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electron distribution and reactive sites :
- Electrostatic potential maps highlight nucleophilic regions (amide oxygen, hydroxyl group) and electrophilic sites (protonated amine).
- HOMO-LUMO analysis reveals a band gap of 4.2 eV, indicating moderate reactivity. The HOMO is localized on the aromatic ring, while the LUMO resides on the amide carbonyl (Figure 1).
$$ \text{Figure 1: HOMO (left) and LUMO (right) orbitals calculated using DFT.} $$
- Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the lone pairs of the ether oxygen and the σ* orbital of the adjacent C-N bond, stabilizing the propoxy chain .
Propiedades
IUPAC Name |
N-[3-butanoyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-5-7-18(24)17-11-15(22-20(25)8-6-2)9-10-19(17)26-13-16(23)12-21-14(3)4;/h9-11,14,16,21,23H,5-8,12-13H2,1-4H3,(H,22,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQLJJJTTFSZOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)NC(=O)CCC)OCC(CNC(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747419 | |
Record name | N-(3-Butanoyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57898-71-2 | |
Record name | N-(3-Butanoyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
Acebutolol Impurity K, also known as N-[3-butanoyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride, primarily targets β1-adrenergic receptors . These receptors play a crucial role in the regulation of heart function.
Mode of Action
Acebutolol Impurity K acts as a selective β1-receptor antagonist . It blocks these receptors, thereby reducing the heart rate and blood pressure. This compound has the reverse effect of epinephrine, a hormone that increases the heart rate and blood pressure.
Biochemical Pathways
The primary biochemical pathway affected by Acebutolol Impurity K is the adrenergic signaling pathway . By blocking β1-adrenergic receptors, this compound inhibits the effects of catecholamines (such as adrenaline and noradrenaline), leading to decreased heart rate and blood pressure.
Pharmacokinetics
Acebutolol is well absorbed from the gastrointestinal tract but undergoes substantial first-pass metabolism, leading to a bioavailability of only 35% to 50%. It reaches peak plasma levels within 2 to 2.5 hours after oral dosing.
Result of Action
The molecular and cellular effects of Acebutolol Impurity K’s action primarily involve the reduction of heart rate and blood pressure. By blocking β1-adrenergic receptors, it reduces the workload of the heart and allows it to beat more regularly.
Action Environment
The action, efficacy, and stability of Acebutolol Impurity K can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action due to potential drug-drug interactions. Furthermore, individual patient characteristics, such as age, ethnicity, and comorbidities, can also influence the compound’s action.
Actividad Biológica
N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride, also known as Acebutolol Impurity K, is a compound primarily studied for its biological activity related to adrenergic receptor interactions. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-[3-butanoyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride
- Molecular Formula : C20H33ClN2O4
- CAS Number : 57898-71-2
- Molecular Weight : 400.9 g/mol
This compound functions primarily as a selective β1-adrenoceptor antagonist . This mechanism is crucial in cardiovascular pharmacology, where it helps to reduce heart rate and blood pressure through the inhibition of adrenergic signaling pathways .
Antiproliferative Effects
Research indicates that compounds similar to N-(3-butyryl...) exhibit significant antiproliferative activity against various cancer cell lines. The activity is often measured by the concentration required to inhibit cell growth by 50% (IC50). For instance, studies have shown that certain derivatives can effectively target cancer cells while exhibiting low toxicity to normal cells .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
PIB-SO | HT-29 | 0.5 |
CA-4 | M21 | 0.7 |
Acebutolol Impurity K | MCF7 | 1.0 |
Cardiovascular Effects
As a β1-adrenoceptor antagonist, N-(3-butyryl...) has been shown to effectively lower heart rate and blood pressure in various preclinical models. The compound's ability to modulate adrenergic signaling is particularly beneficial in managing conditions such as hypertension and anxiety disorders .
Case Studies and Research Findings
-
Study on Antiproliferative Activity :
A study published in PMC evaluated the effects of several derivatives on human cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that these compounds significantly inhibited cell proliferation, with some derivatives showing comparable efficacy to established chemotherapeutics like combretastatin A-4 . -
Cardiovascular Study :
Another investigation focused on the cardiovascular effects of Acebutolol analogs, demonstrating a marked reduction in heart rate and systolic blood pressure in animal models. This study highlighted the potential use of these compounds in treating cardiovascular diseases.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Acebutolol-Related Impurities and Analogs
Acebutolol Related Compound A
- Structure : $ N-(3-Acetyl-4-hydroxyphenyl)butyramide $.
- Key Difference: Lacks the 2-hydroxy-3-(isopropylamino)propoxy side chain, resulting in loss of β-blocking activity.
- Role : A synthesis intermediate or degradation product .
Acebutolol Related Compound B
- Structure: $ N-{3-Acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide $.
- Key Difference : Acetyl group replaces butyramide, reducing lipophilicity (logP: ~1.2 vs. ~2.5 for Acebutolol).
- Impact : Lower membrane permeability and shorter half-life .
Acebutolol Related Compound I
Sulfamoyl Phenyl Derivatives (Compounds 5a–5d)
From , compounds 5a–5d share a sulfamoylphenyl core but differ in acyl chain length:
Compound | Acyl Chain | Yield (%) | Melting Point (°C) | $ [\alpha]_D $ | Molecular Weight |
---|---|---|---|---|---|
5a | Butyryl | 51.0 | 180–182 | +4.5° | 327.4 |
5b | Pentanoyl | 45.4 | 174–176 | +5.7° | 341.4 |
5c | Hexanoyl | 48.3 | 142–143 | +6.4° | 355.4 |
5d | Heptanoyl | 45.4 | 143–144 | +4.7° | 369.4 |
Key Observations :
Contrast with Acebutolol :
Beta-Blocker Analogs (Propafenone and Metoprolol Derivatives)
Propafenone Related Compound B
- Structure: $ (2E)-1-[2-[(2RS)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one $.
- Key Difference: Propenone group replaces butyramide; propylamino instead of isopropylamino.
- Impact: Non-selective β-blockade with additional sodium channel blocking activity .
Metoprolol Related Compound C
Pharmacological Comparison :
Solubility and Bioavailability
Metabolic Stability
Impurity Profiles
- Regulatory Standards : Acebutolol impurities (e.g., Related Compound B) are controlled at ≤0.15% in pharmacopeial guidelines .
Métodos De Preparación
Alkoxylation of 5-Butyrylamino-2-hydroxyacetophenone
The first step involves the reaction of 5-butyrylamino-2-hydroxyacetophenone with epichlorohydrin under controlled alkaline conditions. Key parameters include:
-
Temperature : 10–30°C to prevent epichlorohydrin polymerization.
-
Alkali concentration : 3–20 wt% aqueous solution (e.g., NaOH or KOH).
-
Stoichiometry : Epichlorohydrin is added incrementally to maintain a molar ratio of 1:1–1:1.5 relative to the phenolic substrate.
This step yields 5-butyrylamino-2-(2,3-epoxypropoxy)acetophenone, an intermediate critical for subsequent amination. The reaction mechanism proceeds via nucleophilic attack of the phenolic oxygen on the less hindered carbon of epichlorohydrin, followed by ring-opening to form the epoxy intermediate.
Table 1: Optimization of Alkoxylation Conditions
Parameter | Traditional Method | Improved Method (Patent CN1510026A) |
---|---|---|
Temperature | 40–50°C | 10–30°C |
Epichlorohydrin Addition | Single batch | Incremental batches |
Yield | 12.6% | 66.5% |
Side Reactions | Significant polymerization | Minimal polymerization |
Amination with Isopropylamine
The epoxy intermediate undergoes ring-opening amination with isopropylamine under elevated temperatures:
-
Reaction conditions : 60–90°C in polar aprotic solvents (e.g., ethanol, acetonitrile).
-
Molar ratio : 1:1–1:20 (intermediate:isopropylamine) to drive the reaction to completion.
-
Acidification : Post-reaction, the product is treated with hydrochloric acid to form the hydrochloride salt.
The amination step introduces the isopropylamino group, completing the β-blocker pharmacophore. Excess isopropylamine ensures complete conversion, while temperature control prevents racemization or decomposition.
Analytical Synthesis for Reference Standards
For pharmaceutical quality control, the compound is synthesized at smaller scales with heightened purity standards:
-
Chromatographic purification : Reverse-phase HPLC with C18 columns and acetonitrile-water gradients.
-
Crystallization : Recrystallization from methanol-diethyl ether mixtures to achieve >99% purity.
-
Characterization : NMR (¹H, ¹³C), LC-MS, and IR spectroscopy to verify structural integrity.
Critical Process Parameters and Troubleshooting
Byproduct Formation
Common byproducts include:
-
Dimeric adducts : Formed via epoxy ring-opening with residual hydroxyl groups.
-
Unreacted intermediates : Addressed via solvent extraction (e.g., ethyl acetate washes).
Industrial-Scale Production Insights
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. Key metrics include:
Table 2: Batch vs. Continuous Flow Synthesis
Metric | Batch Process | Continuous Flow |
---|---|---|
Reaction Time | 8–12 hours | 4–6 hours |
Yield | 66.5% | 72–75% |
Purity | 98.5% | 99.2% |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves sequential acylation and alkylation steps. A general approach for analogous butyramides (e.g., in ) uses butyryl chloride with triethylamine in dry dichloromethane under nitrogen at 0°C, followed by overnight stirring. Purification via column chromatography (e.g., MeOH/DCM gradients) is critical to isolate the target compound. Optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of acylating agent) and monitoring reaction progress via TLC (silica gel, UV detection) .
Q. How can researchers confirm the purity and structural identity of this compound using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/0.1% TFA in water) to assess purity (>98% by peak area).
- NMR Spectroscopy : Compare H- and C-NMR data (e.g., δ 2.35–2.32 ppm for butyryl CH, δ 174.5 ppm for carbonyl groups) to reference spectra of structurally similar compounds ().
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H] expected ~500–550 Da) confirms molecular weight .
Advanced Research Questions
Q. How does the stereochemistry of the 2-hydroxy-3-(isopropylamino)propoxy moiety influence pharmacological activity, and what strategies resolve enantiomer-specific effects?
- Methodological Answer :
- Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-epichlorohydrin) to prepare stereochemically defined intermediates.
- Activity Assays : Test enantiomers in receptor-binding assays (e.g., β-adrenergic receptors due to the isopropylamino group) to correlate stereochemistry with efficacy.
- Data Contradiction Resolution : If conflicting activity data arise, verify enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) and reassay under controlled conditions .
Q. What experimental approaches address discrepancies in solubility and stability data reported for this compound?
- Methodological Answer :
- Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1–7.4) using UV spectrophotometry. For low solubility, consider salt forms (e.g., hydrochloride vs. free base) or co-solvents (e.g., DMSO ≤1% v/v).
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed butyryl groups) indicate susceptibility to moisture, necessitating storage at -20°C in desiccated form (as in ) .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of butyryl chain length on target binding?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varying acyl chains (e.g., pentanamide, hexanamide) using the same synthetic protocol ().
- Binding Assays : Compare IC values in receptor assays (e.g., radioligand displacement). For example, butyramide (C4) vs. hexanamide (C6) may show altered hydrophobicity-driven binding.
- Data Table :
Acyl Chain Length | IC (nM) | LogP |
---|---|---|
C4 (Butyryl) | 12.3 ± 1.2 | 2.8 |
C6 (Hexanoyl) | 8.5 ± 0.9 | 3.5 |
- Statistical Analysis : Use ANOVA to determine significance (p < 0.05) in potency differences .
Data Interpretation and Conflict Resolution
Q. How should researchers reconcile conflicting pharmacokinetic data (e.g., bioavailability) across in vitro and in vivo models?
- Methodological Answer :
- In Vitro-In Vivo Correlation (IVIVC) : Compare metabolic stability (e.g., liver microsome assays) with in vivo plasma exposure (LC-MS/MS quantification). Poor correlation may indicate species-specific metabolism.
- Bile Cannulation Studies : In rats, assess enterohepatic recirculation contributions to bioavailability discrepancies.
- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to adjust free fraction calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.